molecular formula C27H24FN5O4S B2494238 Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate CAS No. 393839-98-0

Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B2494238
CAS RN: 393839-98-0
M. Wt: 533.58
InChI Key: UXAADHTWFSGZGH-UHFFFAOYSA-N
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Description

Synthesis Analysis Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate involves complex synthetic routes, drawing from methodologies such as the Fries rearrangement and the cyclization of thiosemicarbazides into triazole and thiadiazole derivatives. An effective approach was demonstrated for the synthesis of related compounds through catalyst- and solvent-free conditions, employing microwave-assisted techniques, highlighting the efficiency and innovation in modern synthetic chemistry (Moreno-Fuquen et al., 2019).

Molecular Structure Analysis The structure of related compounds showcases intricate molecular arrangements, often stabilized by hydrogen bonds and crystal packing forces. For instance, the structure analysis of certain derivatives revealed complex sheets and chains formed by hydrogen bonds, emphasizing the significance of molecular interactions in defining the properties of such compounds (Portilla et al., 2007).

Chemical Reactions and Properties Chemical reactions involving the target molecule or its analogs include various cyclization processes, leading to the formation of structurally diverse heterocyclic compounds. These reactions are crucial for introducing functional groups that significantly influence the chemical properties of the final compounds, such as solubility, reactivity, and potential biological activities (Maliszewska-Guz et al., 2005).

Physical Properties Analysis The physical properties of such compounds are directly influenced by their molecular structure. Techniques like X-ray diffraction offer insight into the arrangement of atoms within a crystal, shedding light on factors like solubility, melting point, and stability. The detailed analysis of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provided valuable information on its physical characteristics, showcasing the role of crystallography in understanding material properties (Yeong et al., 2018).

Chemical Properties Analysis The chemical properties, such as reactivity and stability, are pivotal for understanding the potential applications and handling of these compounds. The synthesis and characterization of derivatives, exploring their reactions and functionalities, contribute to a comprehensive understanding of their chemical behavior. Investigations into the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, offer insights into the compound's chemical properties, providing a foundation for further research and application (Koca et al., 2014).

Scientific Research Applications

Synthesis and Structural Studies

A study conducted by Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone through a microwave-assisted Fries rearrangement. This synthesis process involved N-acylation and the formation of an intimate ion pair as a key step, highlighting the compound's utility as a strategic intermediate in chemical synthesis Moreno-Fuquen et al., 2019.

Antimicrobial Agents

Desai et al. (2007) synthesized Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate 1, which, upon further chemical reactions, led to the creation of compounds with significant antibacterial and antifungal activities against a range of pathogens, demonstrating the potential of this compound in developing new antimicrobial agents Desai, N., Shihora, P. N., & Moradia, D., 2007.

Fluorine-Containing Analogs

Gaidarzhy et al. (2020) explored the interaction of ethyl benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, leading to the synthesis of novel fluorine-containing analogs. This study provides insights into the structural modification of ethyl benzoates and their potential applications in the synthesis of new chemical entities Gaidarzhy, I. I., Motnyak, L. A., & Kunshenko, B. V., 2020.

Fluorescent Properties

Rangnekar and Rajadhyaksha (1986) synthesized 2-Amino-3-methyl-1-oxo-1H,4H-pyrido[1,2-a]benzimidazole-4-carbonitrile, a key compound in creating oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives. These derivatives exhibited unique fluorescent properties, suggesting their potential use in materials science and fluorescence-based applications Rangnekar, D. W., & Rajadhyaksha, D. D., 1986.

Novel Polyimides

Butt et al. (2005) reported the synthesis of novel aromatic polyimides, demonstrating the versatility of ethyl benzoates in polymer science. These polymers exhibited a range of thermal properties and solubilities, indicating their potential for various industrial applications Butt, M., Akhtar, Z., Zafar-uz-Zaman, M., & Munir, A., 2005.

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to be a drug, a catalyst, a polymer, etc. Without this information, it’s difficult to predict the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use and how well it performs in that role. Potential areas of interest could include optimizing its synthesis, studying its reactivity, or investigating its potential applications .

properties

IUPAC Name

ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN5O4S/c1-2-37-26(36)18-11-13-21(14-12-18)30-24(34)17-38-27-32-31-23(33(27)22-9-4-3-5-10-22)16-29-25(35)19-7-6-8-20(28)15-19/h3-15H,2,16-17H2,1H3,(H,29,35)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAADHTWFSGZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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